molecular formula C9H9N3O3 B5633924 methyl N-(3-cyano-2-oxo-1,2-dihydro-4-pyridinyl)glycinate

methyl N-(3-cyano-2-oxo-1,2-dihydro-4-pyridinyl)glycinate

Cat. No. B5633924
M. Wt: 207.19 g/mol
InChI Key: JQACFMAFJLHQPN-UHFFFAOYSA-N
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Description

"Methyl N-(3-cyano-2-oxo-1,2-dihydro-4-pyridinyl)glycinate" is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure has attracted attention for the study of its synthesis, properties, and reactions.

Synthesis Analysis

The synthesis of related pyridinyl compounds often involves multi-step reactions, including methods like 1,3-dipolar cycloaddition reactions and intramolecular cyclization. For instance, Konda et al. (1999) and Konda-Yamada et al. (2005) describe the efficient synthesis of (pyrrolidin-2-ylidene)glycinates using intramolecular 1,3-dipolar cycloaddition of azide and olefin as key reactions (Konda et al., 1999); (Konda-Yamada et al., 2005).

Molecular Structure Analysis

The molecular structure of pyridinyl derivatives is characterized by their aromatic ring and the attached functional groups. Studies like that of Gerhardt & Bolte (2015) have analyzed the crystal structures of related compounds, revealing how functional groups influence molecular conformation and intermolecular interactions (Gerhardt & Bolte, 2015).

Chemical Reactions and Properties

Pyridinyl compounds undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. The study by Moore et al. (2010) demonstrates how pyridinone derivatives can form complexes with lanthanides, indicating a broad range of chemical reactivity and potential for forming new compounds (Moore et al., 2010).

Physical Properties Analysis

The physical properties of pyridinyl derivatives, like solubility and crystal structure, are influenced by their molecular arrangement and functional groups. Studies like that of Dobbin et al. (1993) offer insights into how the structure affects hydrogen bonding and other physical characteristics (Dobbin et al., 1993).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are essential for understanding the applications of pyridinyl compounds. Research by Nitta et al. (2005) on pyridinophane derivatives provides a basis for understanding the dynamic properties and structural characteristics, which are crucial for predicting the behavior of related compounds (Nitta et al., 2005).

properties

IUPAC Name

methyl 2-[(3-cyano-2-oxo-1H-pyridin-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-15-8(13)5-12-7-2-3-11-9(14)6(7)4-10/h2-3H,5H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQACFMAFJLHQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C(=O)NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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